molecular formula C8H9BrClNO B13514801 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B13514801
M. Wt: 250.52 g/mol
InChI Key: KYBXGSOOKQRQCW-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS: 1402672-77-8) is a brominated heterocyclic compound with the molecular formula C₈H₈BrNO·HCl. It belongs to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class, characterized by a fused benzene and oxazine ring system. This compound is commercially available in purities exceeding 95% and is typically supplied in quantities ranging from 100 mg to 1 g . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and synthetic applications .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H

InChI Key

KYBXGSOOKQRQCW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. One common method is the reaction of 3,4-dihydro-2H-benzo[b][1,4]oxazine with bromine in the presence of a suitable solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the brominated product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor function by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzooxazine scaffold significantly influence physicochemical and biological properties. Key analogs include:

Compound Name CAS Molecular Formula Substituents Purity Key Properties/Applications
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 1201684-80-1 C₁₀H₁₂BrNO Br (C7), 2×CH₃ (C2) 95%+ Enhanced lipophilicity due to methyl groups
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride 1956310-17-0 C₇H₇Cl₂NO Cl (C6) 95% Higher reactivity in nucleophilic substitutions
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride 1890308-70-9 C₇H₈ClN₂O₃ NO₂ (C8) 95% Electron-withdrawing group aids in redox reactions
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine - C₁₅H₁₅BrN₂O Br (C8), benzyl (C4) - Increased steric bulk for receptor binding
  • Bromine vs. Chlorine/Nitro Groups : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological systems compared to chlorine. Nitro groups (e.g., in 8-nitro analog) introduce strong electron-withdrawing effects, altering reaction pathways .
  • Methyl and Benzyl Substituents : Methyl groups (e.g., in 7-bromo-2,2-dimethyl analog) improve membrane permeability, while benzyl groups (e.g., 4-benzyl derivative) modulate steric hindrance for targeted binding .

Hydrochloride Salts vs. Free Bases

Hydrochloride salts, such as 5-bromo and 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochlorides, exhibit superior aqueous solubility compared to free bases. For example:

  • 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride : 96% purity, used in drug discovery due to enhanced bioavailability .
  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride : 95% purity, priced at ¥1,737/g, indicating high demand for pharmacological studies .

Biological Activity

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 2624138-81-2) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H9BrClNOC_8H_9BrClNO with a molecular weight of 250.52 g/mol. Its synthesis typically involves cyclization reactions of appropriate precursors, leading to derivatives with varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydro-2H-benzoxazines exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances antimicrobial potency.

CompoundActivity against S. aureus (MIC µg/mL)Activity against E. coli (MIC µg/mL)
5-Bromo derivative1 - 410 - 20
Control (Ciprofloxacin)11

Cardiovascular Effects

A novel series of compounds related to 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine have been identified as dual-acting agents that block the thromboxane A2 (TXA2) receptor and activate the prostacyclin (PGI2) receptor. These compounds have shown promise in anti-thrombotic therapies without causing hypotensive side effects . The pharmacological profile suggests potential application in cardiovascular treatments.

Study on Antithrombotic Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives and evaluated their effects on TXA2 and PGI2 receptors. The most promising candidate demonstrated significant inhibition of platelet aggregation in vitro and showed efficacy in vivo in animal models .

Antibacterial Evaluation

Another significant study focused on the antibacterial properties of various benzoxazine derivatives. The results indicated that modifications at specific positions on the benzene ring could lead to enhanced antibacterial activity. For instance, compounds with methyl or methoxy substituents displayed improved potency against selected bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound emphasizes the importance of substituent groups on the benzene ring. Electron-donating groups generally enhance biological activity, while electron-withdrawing groups tend to decrease it. This relationship is crucial for designing more effective derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride?

The synthesis typically involves bromination of a benzooxazine precursor under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) can be used as brominating agents in solvents like dichloromethane or DMF. Cyclization of intermediates using dehydrating agents (e.g., POCl₃) or acid catalysis is critical to form the oxazine ring. Post-synthetic purification via recrystallization or column chromatography ensures high purity. Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent .

Q. How is the structural integrity of this compound validated?

Characterization employs a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ring structure (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups in the oxazine ring at δ 3.5–4.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H⁺] at m/z 245.03 for C₈H₈BrClNO).
  • HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm ensures ≥95% purity .

Q. What solvents and conditions are optimal for handling this compound in reactions?

The compound is stable in anhydrous DMSO, DMF, or dichloromethane. Hydrolysis is minimized under inert atmospheres (N₂/Ar). Reactions requiring nucleophilic substitution (e.g., Suzuki coupling) use Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in polar aprotic solvents .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during bromination.
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates. Yield improvements (>80%) are achievable by optimizing stoichiometry (1.2–1.5 eq. of brominating agents) and reaction time (12–24 hrs) .

Q. What mechanistic insights explain the reactivity of the oxazine ring in substitution reactions?

The electron-deficient oxazine ring facilitates electrophilic aromatic substitution (EAS) at the para position to the bromine atom. DFT calculations suggest that the electron-withdrawing effect of the oxazine oxygen lowers the activation energy for nucleophilic attack. Kinetic studies (e.g., monitoring by LC-MS) reveal pseudo-first-order kinetics in SNAr reactions with amines or thiols .

Q. How does the hydrochloride salt form affect solubility and bioactivity compared to the free base?

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 15–20 mg/mL in water vs. <1 mg/mL for the free base), critical for in vitro assays.
  • Stability : Salt formation reduces hygroscopicity, improving shelf life.
  • Bioactivity : Protonation of the oxazine nitrogen may enhance binding to target proteins (e.g., kinase inhibitors), as shown in comparative IC₅₀ studies .

Q. What computational tools predict the compound’s physicochemical properties for drug discovery?

  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., dopamine receptors).
  • QSAR Models : Correlate logP (calculated as ~2.3) with membrane permeability.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and metabolic stability .

Methodological Notes

  • Contradictions in Data : Some evidence suggests bromination at the 5-position is favored (e.g., ), while others highlight competing reactions at the 7-position under acidic conditions. Researchers should validate regioselectivity via control experiments .
  • Biological Applications : While structural analogs show antimicrobial activity, direct evidence for the target compound is limited. Focus on its utility as a synthetic intermediate for bioactive molecules (e.g., kinase inhibitors) .

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